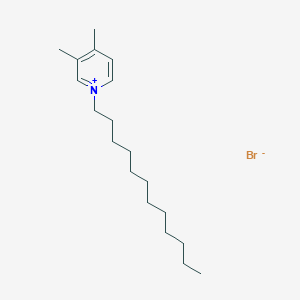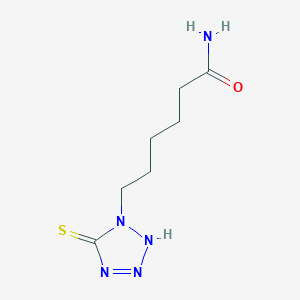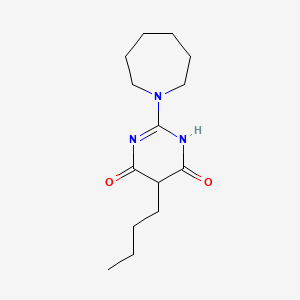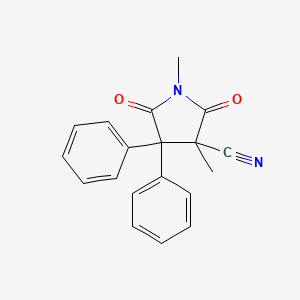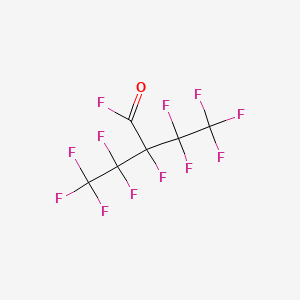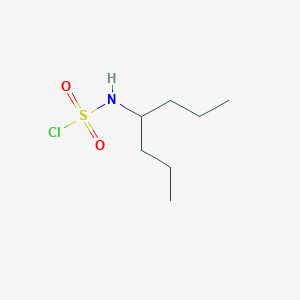
Heptan-4-ylsulfamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptan-4-ylsulfamyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Heptan-4-ylsulfamyl chloride can be synthesized through the reaction of heptan-4-amine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Heptan-4-amine+Chlorosulfonic acid→Heptan-4-ylsulfamyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptan-4-amine and chlorosulfonic acid are mixed under controlled temperatures and pressures. The reaction mixture is then purified to isolate the this compound.
化学反応の分析
Types of Reactions: Heptan-4-ylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form heptan-4-ylsulfonic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Hydrolysis Products: Heptan-4-ylsulfonic acid and hydrogen chloride.
科学的研究の応用
Heptan-4-ylsulfamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptan-4-ylsulfamyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly reactive, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Comparison: Heptan-4-ylsulfamyl chloride is unique due to its heptane backbone, which imparts different physical and chemical properties compared to other sulfonyl chlorides. For example, methanesulfonyl chloride has a simpler structure and different reactivity, while benzenesulfonyl chloride has an aromatic ring that influences its chemical behavior.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it valuable for research and industrial purposes, and its reactivity allows for a wide range of chemical transformations.
特性
CAS番号 |
61517-53-1 |
|---|---|
分子式 |
C7H16ClNO2S |
分子量 |
213.73 g/mol |
IUPAC名 |
N-heptan-4-ylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-5-7(6-4-2)9-12(8,10)11/h7,9H,3-6H2,1-2H3 |
InChIキー |
AOUNPNMLKBMKLQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)NS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


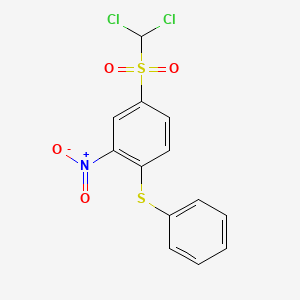
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
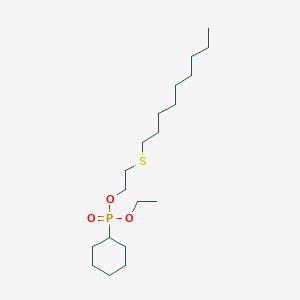
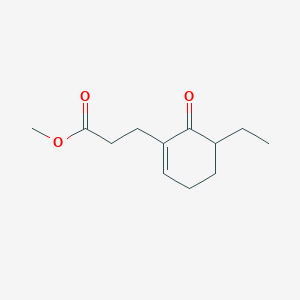
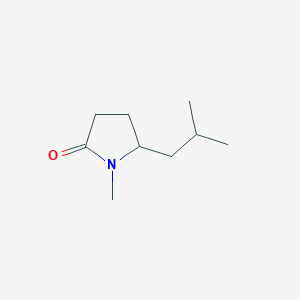

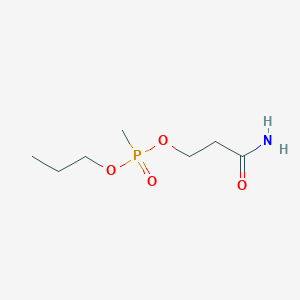
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
